molecular formula C7H11IO3S B6212559 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane CAS No. 2731009-95-1

1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6212559
CAS No.: 2731009-95-1
M. Wt: 302.1
InChI Key:
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Description

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[2.1.1]hexane family, which is known for its high strain and reactivity. The presence of an iodomethyl group and a methanesulfonyl group further enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where a bicyclo[1.1.0]butane derivative reacts with an alkene or aldehyde in the presence of a photocatalyst . This reaction is often carried out under oxidative conditions using an acridinium organophotocatalyst . The reaction conditions include the use of light to activate the photocatalyst and promote the cycloaddition process.

Chemical Reactions Analysis

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new bicyclic structures.

Scientific Research Applications

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its high reactivity due to the strained bicyclic structure. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The methanesulfonyl group can participate in electrophilic reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane can be compared with other similar compounds such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves the reaction of 1,4-dimethanesulfonyloxy-2-butene with iodomethane in the presence of a base to form the intermediate 1-(iodomethyl)-4-methanesulfonyl-2-butene. This intermediate is then subjected to intramolecular cyclization to form the target compound.", "Starting Materials": [ "1,4-dimethanesulfonyloxy-2-butene", "iodomethane", "base" ], "Reaction": [ "Step 1: 1,4-dimethanesulfonyloxy-2-butene is reacted with iodomethane in the presence of a base such as potassium carbonate or sodium hydride.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The resulting intermediate, 1-(iodomethyl)-4-methanesulfonyl-2-butene, is isolated and purified.", "Step 4: The intermediate is subjected to intramolecular cyclization by heating in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride.", "Step 5: The reaction mixture is cooled and the target compound, 1-(iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane, is isolated and purified." ] }

CAS No.

2731009-95-1

Molecular Formula

C7H11IO3S

Molecular Weight

302.1

Purity

95

Origin of Product

United States

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